molecular formula C15H15ClN2O2 B5479926 N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)urea

N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B5479926
M. Wt: 290.74 g/mol
InChI Key: ZFLDLNKLSKRZGS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-chlorobenzyl group and a 3-methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-13(9-14)18-15(19)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLDLNKLSKRZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 4-chlorobenzylamine with 3-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-(3-methylphenyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    N-(4-chlorobenzyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-chlorobenzyl)-N’-(3-nitrophenyl)urea: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of both the 4-chlorobenzyl and 3-methoxyphenyl groups, which can impart specific chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

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